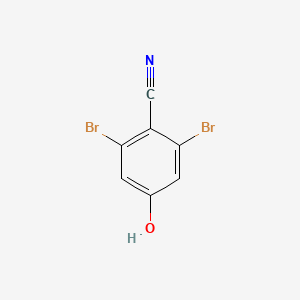

2,6-Dibromo-4-hydroxybenzonitrile

Description

Historical Context of Halogenated Benzonitrile (B105546) Derivatives in Chemical Science

Halogenated benzonitrile derivatives are a class of organic compounds characterized by a benzene (B151609) ring substituted with one or more halogen atoms and a nitrile (-C≡N) group. The study of these compounds is rooted in the broader development of aromatic chemistry in the 19th and 20th centuries. Early research often focused on the synthesis and reactivity of simple aromatic compounds, with halogenation and nitrilation being fundamental transformation reactions.

The precursor, 4-hydroxybenzonitrile (B152051), also known as p-cyanophenol, is a key starting material for many of these derivatives. nist.govnih.gov Its synthesis and properties have been documented, providing a foundation for more complex structures. nist.gov The introduction of halogen atoms, such as bromine, onto the benzonitrile framework was found to significantly alter the electronic properties and reactivity of the molecule. This led to extensive investigations into how these structural modifications could be exploited for various applications. For example, methods were developed to dibrominate 4-cyanophenol using reagents like bromine chloride in an aqueous hydrobromic acid medium to produce 3,5-dibromo-4-hydroxybenzonitrile. google.com

Current Academic Significance of 2,6-Dibromo-4-hydroxybenzonitrile in Specialized Chemical Research

2,6-Dibromo-4-hydroxybenzonitrile, with the chemical formula C₇H₃Br₂NO, is a white solid compound that holds considerable interest in modern chemical research. google.comnih.gov Its significance stems from its specific molecular architecture: a phenol (B47542) ring bearing two sterically bulky bromine atoms adjacent to the hydroxyl group and a nitrile group opposite to it. This arrangement of functional groups imparts unique chemical characteristics that are the subject of ongoing academic exploration.

The compound is a valuable intermediate in organic synthesis. Researchers investigate its use in creating more complex molecules, including esters and other derivatives. google.com Furthermore, its structure is relevant to studies in supramolecular chemistry, where non-covalent interactions, such as those involving bromine atoms, are a key focus. nih.gov The development of environmentally friendly synthesis methods for this compound, which utilize milder reaction conditions and less hazardous reagents, is also an active area of research. google.com

Overview of Key Research Areas and Methodological Approaches

Academic investigation into 2,6-Dibromo-4-hydroxybenzonitrile spans several key areas:

Synthetic Chemistry: A primary focus is the development of efficient and environmentally benign synthesis routes. Research has explored various methods, including the reaction of 4-hydroxybenzonitrile with brominating agents in the presence of persulfates and different solvents, under either thermal or photochemical conditions. google.com Another approach involves the reaction of 4-cyanophenol with preformed bromine chloride. google.com The goal is often to achieve high yields and purity while minimizing by-product formation. google.comgoogle.com

Structural and Spectroscopic Analysis: The precise three-dimensional structure and electronic properties of the molecule are fundamental to understanding its behavior. Methodologies such as X-ray crystallography are employed to determine the solid-state structure, revealing details about bond lengths, angles, and intermolecular interactions like Br⋯Br contacts. nih.gov Spectroscopic techniques, including infrared (IR) spectroscopy, are used to characterize the functional groups present in the molecule. nist.gov

Materials Science: The related compound, 2,6-dibromobenzonitrile, has been studied for its crystal packing, which forms sheet-like structures. nih.gov Research on 2,6-Dibromo-4-hydroxybenzonitrile and its analogs contributes to the understanding of how molecular shape and intermolecular forces direct the formation of crystalline materials. This knowledge is crucial for designing new materials with specific properties.

Isotope Labeling: Deuterium-labeled versions of the compound, such as 3,5-Dibromo-4-hydroxybenzonitrile-2,6-d2, are synthesized for use in mechanistic studies and as internal standards in analytical chemistry. clearsynth.com

Scope and Targeted Research Focus of Scholarly Investigations

The research focus on 2,6-Dibromo-4-hydroxybenzonitrile is highly specific and targeted. Scholarly investigations are not concerned with its commercial applications but rather with fundamental chemical principles.

A key area of inquiry is the optimization of its synthesis. Researchers aim to refine reaction conditions to maximize yield and purity, as demonstrated by studies comparing different catalysts, solvents, and energy sources (heating vs. UV light). google.com For instance, one patented method describes achieving a 95.6% yield and 98.3% purity using sodium peroxydisulfate (B1198043), sodium bromide, and oxolane under UV irradiation. google.com

Another targeted focus is the study of its molecular structure and how it influences its physical and chemical properties. For example, research on the closely related 2,6-dibromo-4-methylbenzonitrile has shown that the steric bulk of substituents can disrupt crystal packing motifs observed in simpler analogs, leading to different intermolecular contacts. nih.gov This type of fundamental research into structure-property relationships is a cornerstone of chemical science. Furthermore, the compound serves as a model for studying reactions such as esterification, where the goal is to understand reaction mechanisms and improve yields for creating derivatives like the octanoate (B1194180) ester of 3,5-dibromo-4-hydroxybenzonitrile. google.com

Data Tables

Table 1: Physicochemical Properties of 2,6-Dibromo-4-hydroxybenzonitrile This table summarizes key computed physical and chemical properties of the compound.

| Property | Value | Source |

| Molecular Formula | C₇H₃Br₂NO | nih.gov |

| Molecular Weight | 276.91 g/mol | nih.gov |

| IUPAC Name | 2,6-dibromo-4-hydroxybenzonitrile | nih.gov |

| CAS Number | 74283-33-3 | nih.gov |

| Physical Form | Solid | cymitquimica.com |

| Topological Polar Surface Area | 44 Ų | nih.gov |

Table 2: Selected Synthesis Conditions and Results for 2,6-Dibromo-4-hydroxybenzonitrile This table presents data from various laboratory-scale synthesis methods starting from 4-hydroxybenzonitrile. google.com

| Bromine Source | Oxidizing Agent | Solvent | Conditions | Yield | Purity (HPLC) |

| Sodium Bromide | Sodium Peroxydisulfate | N,N-Dimethylformamide | 80°C, 5 hours | 93.8% | 96.5% |

| Sodium Bromide | Sodium Peroxydisulfate | Oxolane | UV lamp, 10 hours | 95.6% | 98.3% |

| Cuprous Bromide | Ammonium (B1175870) Persulfate | N,N-Dimethylformamide | 30°C, 10 hours | 95.2% | 97.6% |

| Potassium Bromide | Sodium Peroxydisulfate | 50% Acetonitrile (B52724) | UV lamp, 4 hours | 96.2% | 97.3% |

Properties

IUPAC Name |

2,6-dibromo-4-hydroxybenzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2NO/c8-6-1-4(11)2-7(9)5(6)3-10/h1-2,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWIKNENYIJXHDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)C#N)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20592750 | |

| Record name | 2,6-Dibromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74283-33-3 | |

| Record name | 2,6-Dibromo-4-hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20592750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,6 Dibromo 4 Hydroxybenzonitrile

Eco-Friendly Approaches to Selective Bromination of 4-Hydroxybenzonitrile (B152051)

Modern synthetic chemistry emphasizes the development of environmentally benign processes. For the synthesis of 2,6-dibromo-4-hydroxybenzonitrile, this has led to the exploration of aqueous and mixed solvent systems that minimize the use of hazardous reagents and solvents.

Peroxydisulfate-Mediated Bromination in Aqueous and Mixed Solvent Systems

A notable green chemistry approach involves the use of peroxydisulfate (B1198043) salts, such as sodium peroxydisulfate (Na₂S₂O₈) or potassium peroxydisulfate (K₂S₂O₈), in combination with a bromide source like potassium bromide (KBr) or sodium bromide (NaBr). google.com This reaction can be carried out in various solvents, including aqueous methanol (B129727), aqueous acetonitrile (B52724), N,N-dimethylformamide (DMF), and tetrahydrofuran (B95107) (THF), often under UV irradiation or thermal conditions to facilitate the reaction. google.com

This method is advantageous due to its simple procedure, high product yield and purity, and enhanced safety and environmental profile, making it suitable for industrial-scale production. google.com The reaction proceeds by carrying out the reaction of 4-hydroxybenzonitrile with a bromine source, such as sodium bromide or potassium bromide, in the presence of a persulfate and a solvent under heating or illumination. google.com

| Solvent | Conditions | Yield | Purity (HPLC) |

|---|---|---|---|

| 50% Methanol aqueous solution | UV irradiation, 8 hours | 94% | 98% |

| 50% Acetonitrile solution | UV irradiation, 4 hours | 96.2% | 97.3% |

| N,N-Dimethylformamide | 80°C, 5 hours | 93.8% | 96.5% |

| Tetrahydrofuran | UV irradiation, 10 hours | 95.6% | 98.3% |

Utilization of Bromide/Bromate (B103136) Reagent Systems in Aqueous Solutions

Another eco-friendly method utilizes a combination of bromide and bromate salts in an aqueous acidic medium. google.com This system generates bromine in situ, avoiding the direct handling of hazardous elemental bromine. A typical procedure involves using a 2:1 molar ratio of a bromide salt (e.g., sodium bromide) to a bromate salt (e.g., sodium bromate) in the presence of an acid. google.com

This approach is highly efficient, providing excellent yields (91-99%) of highly pure 3,5-dibromo-4-hydroxybenzonitrile without the need for a catalyst or complex work-up procedures. google.com The reaction proceeds smoothly under ambient conditions, further contributing to its green credentials.

Catalytic and Non-Catalytic Reaction Conditions for High-Yield Synthesis

High-yield synthesis of 2,6-dibromo-4-hydroxybenzonitrile can be achieved under both catalytic and non-catalytic conditions. The aforementioned peroxydisulfate and bromide/bromate systems are examples of highly efficient non-catalytic processes. google.comgoogle.com

In other contexts, catalytic systems are employed to enhance reaction rates and selectivity. For instance, the bromination of some aromatic compounds is facilitated by catalysts. However, for the direct, high-yield dibromination of 4-hydroxybenzonitrile, the non-catalytic aqueous methods have proven to be exceptionally effective. google.comgoogle.com

Precursor Chemistry and Sequential Conversion Routes

An alternative to direct bromination of 4-hydroxybenzonitrile involves the synthesis and subsequent conversion of precursor molecules.

Bromination of Substituted 4-Hydroxybenzaldehyde Precursors Followed by Nitrile Formation

One established route begins with the bromination of a p-cresol (B1678582) derivative to form a substituted 4-hydroxybenzaldehyde. For example, 2,6-dibromo-p-cresol can be oxidized to 3,5-dibromo-4-hydroxybenzaldehyde. google.comepo.org This aldehyde can then be converted into the corresponding nitrile, 2,6-dibromo-4-hydroxybenzonitrile. This multi-step process allows for the strategic introduction of the bromo and cyano groups.

Preparation via Bromination of 4-Hydroxybenzonitrile Derivatives

The synthesis of 2,6-Dibromo-4-hydroxybenzonitrile, also known as 3,5-dibromo-4-cyanophenol or Bromoxynil (B128292), is commonly achieved through the direct bromination of 4-hydroxybenzonitrile (4-cyanophenol). This transformation involves the electrophilic substitution of bromine atoms onto the aromatic ring at the positions ortho to the hydroxyl group. The hydroxyl group activates the ring, facilitating the substitution.

One prominent method involves reacting 4-hydroxybenzonitrile with a bromine source in the presence of an oxidizing agent and a suitable solvent. For instance, a process has been developed that uses sodium bromide or potassium bromide as the bromine source in conjunction with a persulfate, such as sodium peroxydisulfate or ammonium (B1175870) persulfate. google.com This reaction can be driven by either heating or photochemical irradiation. google.com The general approach is valued for its mild reaction conditions and high yields. google.com

Another established industrial process utilizes preformed bromine chloride as the brominating agent in a specialized solvent system. google.com This method is designed to be efficient, allowing for the subsequent esterification of the product without an intermediate solids separation step. google.com Furthermore, an eco-friendly approach has been developed using a brominating reagent composed of a 2:1 molar ratio of bromide to bromate salts in an aqueous acidic medium, which proceeds at ambient conditions without a catalyst. google.com This method is noted for producing a highly pure product in excellent yield, often exceeding 99% purity without extensive purification steps. google.com

Optimization of Reaction Parameters and Purity Enhancement Strategies

Optimizing reaction parameters is critical for maximizing the yield and purity of 2,6-Dibromo-4-hydroxybenzonitrile. Key factors that are manipulated include the choice of solvent, reaction temperature, and the precise stoichiometry of the reagents. Effective control over these variables helps to minimize the formation of by-products and simplifies downstream processing.

Influence of Solvent Systems and Temperature on Reaction Efficiency

The selection of the solvent system and the reaction temperature has a profound impact on the efficiency of the bromination of 4-hydroxybenzonitrile. Different solvents can influence reactant solubility, reaction rate, and the product purity profile.

For persulfate-mediated bromination, various solvents have been successfully employed. The reaction of 4-hydroxybenzonitrile with sodium peroxydisulfate and sodium bromide in N,N-dimethylformamide (DMF) at 80°C yields the desired product with high productivity and purity. google.com Alternative solvent systems under photochemical conditions, such as oxolane (tetrahydrofuran), 50% aqueous methanol, and 50% aqueous acetonitrile, have also proven effective, resulting in high yields and purities. google.com

In processes using bromine chloride, the reaction is typically conducted in a 3% aqueous hydrogen bromide solution at temperatures between 75°C and 100°C. google.com The lower end of this temperature range is preferred to mitigate the hydrolysis of the nitrile group, which can lead to the formation of 3,5-dibromo-4-hydroxybenzamide (B1230806) and 3,5-dibromo-4-hydroxybenzoic acid as impurities. google.com Following the bromination, an aromatic hydrocarbon such as xylene or toluene (B28343) is added to azeotropically remove water and mineral acids, preparing the intermediate for subsequent reactions without isolation. google.com

The table below summarizes the effect of different solvent and energy sources on the reaction outcome.

| Starting Material | Bromine Source | Oxidant | Solvent | Conditions | Yield | Purity (HPLC) |

| 4-Hydroxybenzonitrile | Sodium Bromide | Sodium Peroxydisulfate | N,N-Dimethylformamide | 80°C, 5 hours | 93.8% | 96.5% |

| 4-Hydroxybenzonitrile | Sodium Bromide | Sodium Peroxydisulfate | Oxolane | UV light, 10 hours | 95.6% | 98.3% |

| 4-Hydroxybenzonitrile | Potassium Bromide | Sodium Peroxydisulfate | 50% Methanol (aq) | UV light, 8 hours | 94.0% | 98.0% |

| 4-Hydroxybenzonitrile | Potassium Bromide | Sodium Peroxydisulfate | 50% Acetonitrile (aq) | UV light, 4 hours | 96.2% | 97.3% |

This table was generated based on data from a patent for synthesizing 2,6-dibromo-4-cyanophenol. google.com

Control of Reagent Stoichiometry for Targeted Bromination

Precise control over the stoichiometry of the reactants is fundamental to achieving selective dibromination and preventing the formation of undesired by-products. The molar ratios of 4-hydroxybenzonitrile, the bromine source, and any activators or catalysts must be carefully balanced.

In the persulfate method, the molar ratio of 4-hydroxybenzonitrile to the bromine salt and the persulfate is a key parameter. For example, a successful synthesis uses approximately 1.1 equivalents of sodium peroxydisulfate and 3 equivalents of sodium bromide for each equivalent of 4-hydroxybenzonitrile. google.com Adjusting these ratios can influence the reaction rate and the final product distribution.

When using bromine chloride as the brominating agent, a significant purity enhancement is achieved by conducting the reaction in 3% aqueous hydrogen bromide. google.com This acidic medium suppresses competitive chlorination reactions, which could otherwise form by-products like 2-bromo-6-chloro-4-cyanophenol and 2,6-dichloro-4-cyanophenol. google.com By using this specific medium, the formation of chlorinated by-products can be reduced to less than 1%. google.com Another approach to achieving high purity involves an eco-friendly system using a specific 2:1 molar ratio of a bromide salt (like sodium bromide or potassium bromide) to a bromate salt (like sodium bromate or potassium bromate) in an acidic aqueous environment. google.com This stoichiometry generates the brominating species in situ and drives the reaction to produce 2,6-Dibromo-4-hydroxybenzonitrile with over 99% purity directly from the reaction mixture. google.com

The table below illustrates the impact of reagent stoichiometry on reaction outcomes.

| 4-Hydroxybenzonitrile (moles) | Bromide Source (moles) | Oxidant/Co-reagent (moles) | Key Condition | Result |

| 0.034 | Sodium Bromide (0.102) | Sodium Peroxydisulfate (0.037) | Thermal (80°C) | 93.8% Yield, 96.5% Purity |

| 0.034 | Sodium Bromide (0.136) | Sodium Peroxydisulfate (0.068) | Photochemical | 95.6% Yield, 98.3% Purity |

| Not specified | Bromine Chloride | Not applicable | 3% aq. HBr | Chlorinated by-products < 1% |

| Not specified | Bromide Salt | Bromate Salt (0.5 eq. to Bromide) | Aqueous Acid | 91-99% Yield, >99% Purity |

This table was generated based on data from patents describing the synthesis of 2,6-dibromo-4-cyanophenol. google.comgoogle.comgoogle.com

Elucidation of Chemical Structure and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of individual atoms within the 2,6-dibromo-4-hydroxybenzonitrile structure.

Proton Nuclear Magnetic Resonance (¹H NMR) Data Analysis for Aromatic and Hydroxyl Protons

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and environment of hydrogen atoms in a molecule. For 2,6-dibromo-4-hydroxybenzonitrile, the ¹H NMR spectrum is expected to be relatively simple, yet highly informative. The key signals correspond to the aromatic protons and the hydroxyl proton. The symmetrical nature of the molecule, with two bromine atoms flanking the hydroxyl group and the nitrile group, dictates that the two aromatic protons are chemically equivalent. This equivalence results in a single signal for these protons. The hydroxyl (-OH) proton will also produce a distinct signal. The chemical shift (δ), reported in parts per million (ppm), for these protons is influenced by their local electronic environment.

Table 1: ¹H NMR Spectroscopic Data for 2,6-Dibromo-4-hydroxybenzonitrile

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic Protons (H-3, H-5) | Varies with solvent | Singlet (s) |

Note: The exact chemical shifts can vary depending on the solvent used for the NMR experiment and the concentration of the sample.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Insights into the Carbon Framework

Carbon-13 NMR (¹³C NMR) spectroscopy provides valuable information about the carbon skeleton of a molecule. huji.ac.illibretexts.org Although ¹³C has a low natural abundance (about 1.1%), modern NMR techniques allow for the acquisition of high-quality spectra. youtube.com In a standard broadband-decoupled ¹³C NMR spectrum of 2,6-dibromo-4-hydroxybenzonitrile, each unique carbon atom will produce a single peak. youtube.com Due to the molecule's symmetry, some carbon atoms are chemically equivalent, which simplifies the spectrum.

The chemical shifts in ¹³C NMR are spread over a much wider range than in ¹H NMR, typically 0-220 ppm, which often allows for the clear resolution of individual carbon signals. libretexts.org The positions of the signals are indicative of the type of carbon atom (e.g., aromatic, bonded to a halogen, part of a nitrile group). For instance, the carbon atom of the nitrile group (C≡N) is expected to have a characteristic chemical shift. The carbons bonded to the bromine atoms will be influenced by the electronegativity of the halogen, and the carbon bearing the hydroxyl group will also have a distinct chemical shift.

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,6-Dibromo-4-hydroxybenzonitrile

| Carbon Atom | Expected Chemical Shift Range (ppm) |

|---|---|

| C-CN (Nitrile Carbon) | 115-125 |

| C-Br (Carbons bonded to Bromine) | 110-120 |

| C-OH (Carbon bonded to Hydroxyl) | 150-160 |

| C-H (Aromatic Carbons bonded to Hydrogen) | 130-140 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions. More advanced NMR techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups, although none are present in the aromatic ring of this molecule. huji.ac.il

Mass Spectrometry (MS) in Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is indispensable for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique capable of measuring the mass of a molecule with very high accuracy, typically to several decimal places. libretexts.org This precision allows for the determination of the exact molecular formula of a compound by distinguishing between molecules that may have the same nominal mass but different elemental compositions. libretexts.org For 2,6-dibromo-4-hydroxybenzonitrile (C₇H₃Br₂NO), HRMS can confirm the elemental composition by matching the experimentally measured accurate mass to the theoretically calculated mass. The calculated exact mass for this compound is 274.85814 Da. nih.gov

Table 3: HRMS Data for 2,6-Dibromo-4-hydroxybenzonitrile

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₃Br₂NO | - |

| Calculated Exact Mass | 274.85814 Da | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Identification and Purity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. preprints.org In GC-MS analysis, the sample is first vaporized and separated into its individual components in the gas chromatograph. Each separated component then enters the mass spectrometer, where it is ionized and detected. This technique is highly effective for identifying the components of a mixture and assessing the purity of a compound. For 2,6-dibromo-4-hydroxybenzonitrile, GC-MS can be used to confirm its presence in a sample and to ensure that it is not contaminated with starting materials or byproducts from its synthesis. The mass spectrum obtained from the GC-MS will show the molecular ion peak and a characteristic fragmentation pattern that can serve as a fingerprint for the compound.

Direct Analysis in Real Time High-Resolution Mass Spectrometry (DART-HRMS) for Rapid Characterization

Direct Analysis in Real Time (DART) is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal or no sample preparation. wikipedia.orgjeol.com When coupled with a high-resolution mass spectrometer (DART-HRMS), it becomes a powerful tool for the high-throughput screening and identification of compounds. nih.govnih.gov DART works by exposing the sample to a stream of heated, metastable gas (like helium or nitrogen), which ionizes the analyte molecules directly from the sample surface. wikipedia.orgjeol.com This technique is particularly useful for the rapid confirmation of the identity of 2,6-dibromo-4-hydroxybenzonitrile in various sample matrices. The resulting high-resolution mass spectrum provides an accurate mass measurement, confirming the elemental composition and identity of the compound in a very short amount of time. nih.gov In positive ion mode, DART typically produces protonated molecules [M+H]⁺, while in negative ion mode, it generates deprotonated molecules [M-H]⁻. wikipedia.org

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing techniques like Infrared (IR) spectroscopy, is a cornerstone in chemical analysis for identifying functional groups within a molecule. While specific research on the vibrational spectrum of 2,6-dibromo-4-hydroxybenzonitrile is not extensively documented in publicly available literature, the expected characteristic absorption bands can be inferred from the well-established vibrational frequencies of its constituent functional groups: the hydroxyl (-OH) group, the nitrile (-C≡N) group, and the substituted benzene (B151609) ring.

In a typical IR spectrum, the O-H stretching vibration of the phenolic hydroxyl group would be expected to appear as a broad band in the region of 3200-3600 cm⁻¹. The C≡N stretching vibration is characterized by a sharp, medium-intensity band in the 2220-2260 cm⁻¹ region. sphinxsai.com The aromatic ring would exhibit C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range. The presence of heavy bromine atoms would influence the lower frequency "fingerprint" region of the spectrum, with C-Br stretching vibrations typically appearing below 800 cm⁻¹.

In situ Infrared (IR) spectroscopy, particularly Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, is a powerful technique for real-time monitoring of chemical reactions. mt.comnih.gov This method allows for the tracking of reactant consumption, intermediate formation, and product generation without the need for sample extraction, providing valuable insights into reaction kinetics and mechanisms. mt.commt.com

The table below illustrates hypothetical data that could be obtained from in situ IR monitoring of a reaction involving 2,6-dibromo-4-hydroxybenzonitrile, based on the characteristic vibrational frequencies of the functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Expected Change During Reaction |

| O-H Stretch (Phenol) | ~3400 | May shift or change in intensity depending on reaction conditions |

| C≡N Stretch (Nitrile) | ~2240 | Intensity change correlated with reactant/product concentration |

| Aromatic C-H Stretch | >3000 | Decrease in intensity if aromatic protons are substituted |

| Aromatic C=C Stretch | 1450-1600 | Shift or change in pattern upon substitution |

| C-Br Stretch | <800 | Appearance and increase in intensity during bromination |

This table is illustrative and based on general spectroscopic principles, not on specific experimental data for 2,6-dibromo-4-hydroxybenzonitrile.

Advanced Spectroscopic Techniques for Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (B1214612) (²H or D), is a sophisticated method used to elucidate reaction mechanisms and assign complex spectral features. The change in mass upon isotopic substitution alters the vibrational frequencies of the bonds involving the isotope, providing a powerful tool for spectroscopic analysis. libretexts.org

The synthesis and characterization of deuterated derivatives of 2,6-dibromo-4-hydroxybenzonitrile, for example, with the hydroxyl proton replaced by deuterium (2,6-dibromo-4-deuteroxybenzonitrile), would be instrumental in definitively assigning the O-H vibrational modes. Upon deuteration of the hydroxyl group, the O-H stretching frequency is expected to shift to a lower wavenumber (approximately 2400-2700 cm⁻¹) due to the increased reduced mass of the O-D bond. acs.org This isotopic shift provides unambiguous evidence for the assignment of the hydroxyl group's vibrational bands.

Similarly, deuteration of the aromatic ring, while synthetically more challenging, would allow for precise assignment of the C-H vibrational modes. The C-D stretching vibrations would appear at a lower frequency (around 2200-2300 cm⁻¹) compared to the corresponding C-H stretches. libretexts.org

The following table summarizes the expected vibrational frequency shifts upon deuteration of 2,6-dibromo-4-hydroxybenzonitrile, based on established principles of isotopic effects on vibrational spectra. libretexts.orgyoutube.com

| Vibrational Mode | Typical Wavenumber (cm⁻¹) (Protiated) | Expected Wavenumber (cm⁻¹) (Deuterated) | Isotopic Ratio (νH/νD) |

| O-H Stretch | ~3400 | ~2500 | ~1.36 |

| Aromatic C-H Stretch | ~3050 | ~2270 | ~1.34 |

This table presents theoretical expectations based on general isotopic effects and is not derived from experimental data specific to 2,6-dibromo-4-hydroxybenzonitrile.

Such isotopic labeling studies, in conjunction with advanced spectroscopic techniques like multidimensional NMR and high-resolution mass spectrometry, would provide a comprehensive understanding of the structure and reactivity of 2,6-dibromo-4-hydroxybenzonitrile.

Mechanistic Chemical Reactivity and Transformation Pathways of 2,6 Dibromo 4 Hydroxybenzonitrile

Hydrolytic Transformations of the Nitrile Moiety under Acidic and Basic Conditions

The nitrile group of 2,6-Dibromo-4-hydroxybenzonitrile is susceptible to hydrolysis under both acidic and basic conditions, leading to the formation of a carboxylic acid. This reaction proceeds through an amide intermediate.

Under acidic conditions, the nitrogen atom of the nitrile is protonated, rendering the carbon atom more electrophilic and susceptible to attack by water. Subsequent tautomerization and further hydrolysis of the resulting amide yield the corresponding carboxylic acid.

In basic conditions, the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. The resulting intermediate is then protonated by water to form the amide, which is subsequently hydrolyzed to the carboxylate salt. Acidic workup then provides the carboxylic acid.

| Condition | Reagents | Intermediate | Final Product |

| Acidic | H₃O⁺, heat | 2,6-Dibromo-4-hydroxybenzamide | 2,6-Dibromo-4-hydroxybenzoic acid |

| Basic | 1. OH⁻, heat; 2. H₃O⁺ | 2,6-Dibromo-4-hydroxybenzamide | 2,6-Dibromo-4-hydroxybenzoic acid |

Reductive Pathways of the Nitrile Group to Amine Derivatives using Specific Reducing Agents

The nitrile group in 2,6-Dibromo-4-hydroxybenzonitrile can be reduced to a primary amine, (2,6-Dibromo-4-hydroxyphenyl)methanamine. This transformation is typically achieved using strong reducing agents. Common reagents for this reduction include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.

Catalytic hydrogenation involves the use of hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel. This method is often preferred for its milder reaction conditions.

| Reducing Agent | Reaction Conditions | Product |

| Lithium Aluminum Hydride (LiAlH₄) | 1. Anhydrous ether or THF; 2. H₂O workup | (2,6-Dibromo-4-hydroxyphenyl)methanamine |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂, Pd/C or PtO₂, pressure | (2,6-Dibromo-4-hydroxyphenyl)methanamine |

Electrophilic Aromatic Substitution Reactions on the Brominated Phenol (B47542) Ring

Electrophilic aromatic substitution (EAS) on the 2,6-Dibromo-4-hydroxybenzonitrile ring is influenced by the directing effects of the existing substituents. libretexts.orglumenlearning.com The hydroxyl group is a strongly activating, ortho-, para-director. The bromine atoms are deactivating but also ortho-, para-directing. The nitrile group is a deactivating, meta-director.

| Substituent | Position | Electronic Effect | Directing Effect |

| -OH | 1 | Activating | Ortho, Para |

| -Br | 2, 6 | Deactivating | Ortho, Para |

| -C≡N | 4 | Deactivating | Meta |

Transition Metal-Catalyzed Cross-Coupling Reactions Involving Halogen Substituents

The bromine atoms on 2,6-Dibromo-4-hydroxybenzonitrile are suitable leaving groups for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. illinois.edu

The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, catalyzed by a palladium complex. yonedalabs.comlibretexts.orgwikipedia.org The bromine atoms of 2,6-Dibromo-4-hydroxybenzonitrile can readily participate in this reaction. The reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemistry.coach

The general scheme for a Suzuki-Miyaura reaction involving 2,6-Dibromo-4-hydroxybenzonitrile is as follows:

2,6-Dibromo-4-hydroxybenzonitrile + R-B(OR')₂ → (in the presence of a Palladium catalyst and a base) → 2-Bromo-6-R-4-hydroxybenzonitrile or 2,6-Di-R-4-hydroxybenzonitrile

Where 'R' can be an alkyl, alkenyl, or aryl group. The reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, can be tuned to achieve either mono- or di-substitution. organic-chemistry.org

| Component | Function | Examples |

| Palladium Catalyst | Facilitates the reaction cycle | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) |

| Organoboron Reagent | Provides the 'R' group | Arylboronic acids, alkylboronic esters |

| Base | Activates the organoboron reagent | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | Solubilizes reactants | Toluene (B28343), Dioxane, DMF |

Beyond the Suzuki-Miyaura coupling, the bromine substituents on 2,6-Dibromo-4-hydroxybenzonitrile allow for participation in other important carbon-carbon bond-forming reactions. alevelchemistry.co.uklibretexts.org These include the Heck reaction, Sonogashira reaction, and Stille coupling, among others. chemistry.coach

Heck Reaction : This reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst to form a substituted alkene. alevelchemistry.co.uk

Sonogashira Reaction : This involves the coupling of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an aryl alkyne. chemistry.coach

Stille Coupling : This reaction uses an organotin reagent to couple with the aryl bromide, also catalyzed by palladium. libretexts.org

These reactions significantly expand the synthetic utility of 2,6-Dibromo-4-hydroxybenzonitrile, allowing for the introduction of a wide variety of carbon-based functionalities.

Photo-Induced Chemical Degradation Pathways

The photo-induced degradation of brominated phenols can proceed through several pathways. While specific studies on 2,6-Dibromo-4-hydroxybenzonitrile are not prevalent, the degradation of structurally related compounds like 4,4′-isopropylidenebis(2,6-dibromophenol) (TBBPA) provides insights. nih.govmdpi.com

Direct Photolysis Mechanisms and Quantum Yield Determinations

The direct photolysis of 2,6-dibromo-4-hydroxybenzonitrile, a compound often referred to as bromoxynil (B128292), in aqueous environments is a significant transformation pathway initiated by the absorption of solar radiation. The process primarily involves the photo-induced cleavage of the carbon-bromine (C-Br) bond. nih.gov This reaction proceeds via a radical mechanism, where the homolytic cleavage of the C-Br bond is a key step. nih.gov

Upon irradiation, the 2,6-dibromo-4-hydroxybenzonitrile molecule absorbs light, leading to an excited state. This excited molecule can then undergo debromination, resulting in the formation of less halogenated transformation products. Studies have identified 3-bromo-4-hydroxybenzonitrile (B56826) and 4-hydroxybenzonitrile (B152051) as products of this photoreaction, which involves the substitution of one or both bromine atoms with hydrogen atoms. conicet.gov.arnih.gov The formation of bromide ions in the solution is a direct consequence of this C-Br bond cleavage during photolysis. researchgate.netrsc.org

The efficiency of this photochemical transformation is quantified by the direct photolysis quantum yield (Φ), which represents the fraction of absorbed photons that result in a chemical reaction. The quantum yield for 2,6-dibromo-4-hydroxybenzonitrile has been determined under various conditions. In a neutral aqueous solution (pH 7.0), the quantum yield for bromoxynil photolysis has been reported to be 0.048 when irradiated at 313 nm. conicet.gov.ar Another study measured a direct photolysis quantum yield of 0.064 ± 0.001 at 307 nm in an aqueous solution. conicet.gov.arresearchgate.netrsc.org The pH of the solution can influence the quantum yield, with reported values of 0.008 at pH 2.6 and 0.044 at pH 11.0, indicating that the anionic form of the molecule, more prevalent at higher pH, may have a different photochemical reactivity. conicet.gov.ar

Table 1: Direct Photolysis Quantum Yields of 2,6-Dibromo-4-hydroxybenzonitrile (Bromoxynil) in Aqueous Solution

| Wavelength (nm) | pH | Quantum Yield (Φ) | Reference |

|---|---|---|---|

| 313 | 2.6 | 0.008 | conicet.gov.ar |

| 313 | 7.0 | 0.048 | conicet.gov.ar |

| 313 | 11.0 | 0.044 | conicet.gov.ar |

| 307 | Not Specified | 0.064 ± 0.001 | conicet.gov.arresearchgate.netrsc.org |

| 254 | 7.0 | 0.02 | conicet.gov.ar |

| 290 | 7.0 | 0.02 | conicet.gov.ar |

Influence of Sorption on Photodegradation Kinetics and Mechanism

The photodegradation of 2,6-dibromo-4-hydroxybenzonitrile is significantly influenced by its association with solid matrices, such as suspended particles and sediments in natural waters. Sorption, the process of a chemical binding to a solid surface, can alter both the rate and the mechanism of its photochemical transformation. conicet.gov.arresearchgate.netrsc.org

Research has demonstrated that when 2,6-dibromo-4-hydroxybenzonitrile is adsorbed onto silica (B1680970) nanoparticles, its direct photolysis quantum yield is substantially reduced. conicet.gov.arresearchgate.netrsc.org In one study, the quantum yield for the compound bonded to silica nanoparticles was measured to be 0.0021 ± 0.0004, a value significantly lower than the 0.064 ± 0.001 observed in a homogeneous aqueous solution. conicet.gov.arresearchgate.netrsc.org This decrease in quantum yield upon sorption indicates that the immobilization of the molecule on the particle surface affects the photolysis mechanism. conicet.gov.arresearchgate.netrsc.org

Furthermore, the transformation pathway itself is altered by sorption. While the direct photolysis of aqueous 2,6-dibromo-4-hydroxybenzonitrile leads to the formation of bromide ions, this reaction is suppressed when the compound is bonded to silica nanoparticles. conicet.gov.arresearchgate.net This suggests that the replacement of the hydroxyl group's proton with a bond to the silica surface (O-Si group) alters the electronic properties and subsequent photochemical reactivity of the molecule. conicet.gov.ar

Table 2: Effect of Sorption on the Direct Photolysis Quantum Yield of 2,6-Dibromo-4-hydroxybenzonitrile (Bromoxynil)

| Medium | Quantum Yield (Φ) | Key Observation | Reference |

|---|---|---|---|

| Aqueous Solution | 0.064 ± 0.001 | Formation of bromide ions detected | conicet.gov.arresearchgate.netrsc.org |

| Bonded to Silica Nanoparticles | 0.0021 ± 0.0004 | No bromide ion formation detected | conicet.gov.arresearchgate.net |

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2,6-Dibromo-4-hydroxybenzonitrile |

| Bromoxynil |

| 3-Bromo-4-hydroxybenzonitrile |

| 4-Hydroxybenzonitrile |

| Bromide |

Enzymatic and Microbial Biotransformation Mechanisms of 2,6 Dibromo 4 Hydroxybenzonitrile

Oxidative Dehalogenation Processes

Oxidative dehalogenation is a critical initial step in the breakdown of 2,6-Dibromo-4-hydroxybenzonitrile. This process involves the removal of bromine atoms from the aromatic ring, a reaction catalyzed by specific enzymes.

Conversion to Dibromohydroquinone by Specific Flavoprotein Monooxygenases

A key enzyme in this pathway is pentachlorophenol (B1679276) (PCP) hydroxylase, a flavoprotein monooxygenase. nih.govnih.gov This enzyme, found in bacteria such as Flavobacterium sp. strain ATCC 39723, facilitates the conversion of bromoxynil (B128292), and by extension its isomer 2,6-Dibromo-4-hydroxybenzonitrile, to 2,6-dibromohydroquinone (B190982). nih.govethz.ch The reaction consumes NADPH and molecular oxygen in a 2:1:1 molar ratio with the substrate. nih.gov This conversion is a crucial detoxification step, as it modifies the core structure of the parent compound.

Flavoprotein monooxygenases are a class of enzymes that utilize a flavin cofactor, such as flavin adenine (B156593) dinucleotide (FAD), to catalyze the insertion of an oxygen atom into a substrate. nih.govnih.gov In the case of PCP hydroxylase, the enzyme is a monomer with a molecular weight of approximately 63,000 and contains one FAD molecule per enzyme molecule. nih.gov

Cyanogenesis as a Byproduct of Nitrile Metabolism

A notable consequence of the metabolism of 2,6-Dibromo-4-hydroxybenzonitrile by certain microorganisms is the production of cyanide, a process known as cyanogenesis. nih.gov The metabolism of benzonitrile (B105546) derivatives can lead to the release of the nitrile group as free cyanide. nih.govnih.gov Specifically, the degradation of bromoxynil by Flavobacterium sp. strain ATCC 39723 has been shown to be accompanied by the stoichiometric accumulation of cyanide. nih.gov For every mole of bromoxynil degraded by purified PCP hydroxylase, one mole of cyanide is produced. nih.gov This cyanogenesis can be inhibitory to the degrading microorganisms themselves. nih.gov

Subsequent Ring Cleavage Pathways of Metabolites

Following the initial oxidative dehalogenation to 2,6-dibromohydroquinone, the metabolic pathway continues with the cleavage of the aromatic ring. This is a common strategy in microbial degradation of aromatic compounds. While the specific steps for 2,6-dibromohydroquinone originating from 2,6-Dibromo-4-hydroxybenzonitrile are inferred, the degradation of similar halogenated hydroquinones is well-documented. For instance, the degradation pathway of pentachlorophenol, which also proceeds through a hydroquinone (B1673460) intermediate, involves ring cleavage enzymes. The proposed pathway for bromoxynil degradation suggests that 2,6-dibromohydroquinone is further metabolized, potentially leading to compounds like 2-bromomaleylacetate (B1242220) before entering central metabolic pathways. ethz.ch

Identification and Characterization of Enzymes Involved in Degradation Pathways

The complete degradation of halogenated aromatic compounds like 2,6-Dibromo-4-hydroxybenzonitrile requires a suite of specialized enzymes. nih.gov Besides the initial monooxygenases, other key enzymes include dioxygenases and reductases.

In some aerobic bacteria, such as Comamonas sp. 7D-2, the degradation of bromoxynil involves a nitrilase, a reductive dehalogenase (BhbA), a 4-hydroxybenzoate (B8730719) 3-monooxygenase, and a protocatechuate 4,5-dioxygenase. nih.gov The novel reductive dehalogenase, BhbA, is a complex enzyme with a domain similar to anaerobic respiratory reductive dehalogenases and utilizes NAD(P)H as an electron donor. nih.gov Dioxygenases are critical for the ring cleavage step, breaking open the aromatic ring of intermediates like hydroquinones to form aliphatic products. nih.gov Reductases are also involved, particularly in reductive dehalogenation steps where a halogen is replaced by a hydrogen atom. The characterization of these enzymes is crucial for understanding the complete metabolic fate of 2,6-Dibromo-4-hydroxybenzonitrile and for potential applications in bioremediation. nih.gov

Computational Chemistry and Theoretical Modeling of 2,6 Dibromo 4 Hydroxybenzonitrile

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,6-dibromo-4-hydroxybenzonitrile, DFT calculations are instrumental in predicting its geometry, electronic properties, and chemical reactivity. A theoretical study of bromoxynil (B128292) and its derivatives has been conducted using DFT with a 3-21G basis set to optimize the geometry and calculate various properties. orientjchem.org

HOMO-LUMO Energy Gap Analysis and Chemical Reactivity Assessment

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in the chemical reactivity of a molecule. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.gov

Dipole Moment Calculations and Polarity Determinations

The dipole moment is a measure of the net molecular polarity, which arises from the asymmetrical distribution of charge within a molecule. It is a critical factor in determining how a molecule interacts with other polar and nonpolar molecules and its environment. DFT calculations have been employed to determine the dipole moment of 2,6-dibromo-4-hydroxybenzonitrile. orientjchem.org

A higher dipole moment generally corresponds to greater polarity and, consequently, higher reactivity. orientjchem.org The dipole moment also influences physical properties such as solubility and boiling point, as well as the retention time of the agrochemical in soil. orientjchem.org A study comparing bromoxynil and its derivatives found that bromoxynil has a minimal retention time in soil, which was correlated with its calculated dipole moment. orientjchem.org

Table 1: Calculated Properties of Bromoxynil and Its Derivatives using DFT

| Compound | Dipole Moment (Debye) | Total Energy (a.u.) | Entropy (cal/mol-K) |

| 2,6-Dibromo-4-hydroxybenzonitrile (Bromoxynil) | Value not explicitly stated, but used for comparison | -5323.23 | 104.72 |

| 3,5-Dibromo-4-methoxy Benzoic Acid (D-1) | 2.23 | -5474.39 | 125.13 |

| 3,5-Dibromo-4-hydroxy Benzoic Acid (D-2) | 2.21 | -5400.04 | 114.71 |

| 2,6-Dibromophenol (D-3) | 1.39 | -5248.86 | 94.46 |

| 3-Bromo-4-hydroxy Benzoic Acid (D-4) | 2.22 | -2786.13 | 104.90 |

Data sourced from a comparative DFT study on Bromoxynil and its derivatives. orientjchem.org

Geometric Optimization and Conformational Studies

Geometric optimization is a fundamental computational procedure that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. researchgate.net For 2,6-dibromo-4-hydroxybenzonitrile, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

The structure of 2,6-dibromo-4-hydroxybenzonitrile is relatively rigid due to its aromatic ring. However, conformational studies can still be relevant for understanding the orientation of the hydroxyl and cyano groups relative to the benzene (B151609) ring. These studies are crucial for understanding how the molecule fits into the active sites of biological targets. The optimized geometry provides the foundation for calculating other molecular properties, such as the dipole moment and vibrational frequencies. orientjchem.org Due to its planar nature and lack of rotatable bonds, 2,6-dibromo-4-hydroxybenzonitrile has a limited conformational space. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mst.dk These models are instrumental in understanding the mechanisms of action of herbicides like 2,6-dibromo-4-hydroxybenzonitrile and in designing new, more effective compounds.

Correlation of Structural Descriptors with Biochemical Action Mechanisms (e.g., Uncoupling Oxidative Phosphorylation)

The primary mechanism of toxicity for 2,6-dibromo-4-hydroxybenzonitrile is the uncoupling of oxidative phosphorylation in mitochondria. nih.gov This process disrupts the synthesis of ATP, the main energy currency of the cell. QSAR studies on phenolic compounds and other uncouplers of oxidative phosphorylation have shown that certain molecular descriptors are well-correlated with this biological activity. nih.govnih.gov

Hydrophobicity, often represented by the logarithm of the octanol-water partition coefficient (log P), is a key descriptor. nih.govnih.gov For a compound to reach the inner mitochondrial membrane where uncoupling occurs, it must be able to pass through the lipid bilayers. Therefore, a suitable level of lipophilicity is crucial for its activity. QSAR models for phenolic compounds have demonstrated a positive correlation between log P and their biological activity. nih.gov

Analysis of Hydrophobic, Electronic, and Hydrogen-Bonding Interactions in Mechanistic Context

The effectiveness of 2,6-dibromo-4-hydroxybenzonitrile as an uncoupler is determined by a combination of hydrophobic, electronic, and hydrogen-bonding interactions. nih.gov

Hydrophobic Interactions : As mentioned, the hydrophobicity of the molecule is critical for its transport to the site of action within the mitochondria. The dibromo-substituted benzene ring contributes significantly to the lipophilicity of 2,6-dibromo-4-hydroxybenzonitrile. nih.gov

Electronic Effects : The electronic properties of the molecule, influenced by the electron-withdrawing cyano and bromine substituents and the acidic phenolic hydroxyl group, are vital. The pKa of the phenolic proton is a key factor, as the uncoupling activity is dependent on the ability of the molecule to carry protons across the inner mitochondrial membrane. This requires the molecule to be in its anionic form on one side of the membrane and its protonated form on the other.

Hydrogen-Bonding Interactions : The phenolic hydroxyl group is capable of acting as a hydrogen bond donor, while the nitrogen of the cyano group can act as a hydrogen bond acceptor. nih.govnih.gov These interactions are crucial for the molecule's ability to shuttle protons across the mitochondrial membrane. QSAR studies can quantify the effects of these hydrogen-bonding capabilities on the uncoupling activity. nih.govnih.gov

By analyzing these interactions through QSAR models, a more detailed understanding of the structural requirements for the uncoupling of oxidative phosphorylation by phenolic herbicides can be achieved. nih.govumich.edu

Theoretical Approaches to Intermolecular Interactions (e.g., Halogen Bonding)

The unique structural arrangement of 2,6-Dibromo-4-hydroxybenzonitrile, featuring two bromine atoms, a hydroxyl group, and a nitrile group on a benzene ring, gives rise to a variety of non-covalent interactions. Theoretical models, particularly those based on quantum chemistry, are instrumental in dissecting these interactions, with a significant focus on halogen bonding.

Halogen bonding is a highly directional, non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophilic site. In the case of 2,6-Dibromo-4-hydroxybenzonitrile, the bromine atoms can participate in such bonds. The electron-withdrawing nature of the nitrile group and the aromatic ring enhances the electrophilic character of the bromine atoms, making them potent halogen bond donors.

Computational studies on analogous molecules, such as other substituted dibromobenzonitriles, have demonstrated the significance of these interactions in their crystal packing and molecular recognition processes. For instance, crystal structure analyses of related compounds have revealed short Br⋯N and Br⋯Br contacts, indicative of strong halogen bonding and other van der Waals interactions.

A key computational tool for investigating these phenomena is the calculation of the molecular electrostatic potential (MEP) surface. The MEP provides a visual representation of the charge distribution around a molecule, highlighting electrophilic and nucleophilic regions. For molecules like 2,6-Dibromo-4-hydroxybenzonitrile, the MEP surface would be expected to show a region of positive electrostatic potential (a "sigma-hole") on the bromine atoms, which is characteristic of a halogen bond donor. Conversely, the nitrogen atom of the nitrile group and the oxygen atom of the hydroxyl group would exhibit negative electrostatic potential, marking them as potential halogen bond acceptors.

Theoretical calculations, such as Density Functional Theory (DFT), are employed to model the geometry and energetics of dimers and larger clusters of 2,6-Dibromo-4-hydroxybenzonitrile. These calculations can predict the most stable orientations of interacting molecules and quantify the strength of the intermolecular bonds. While specific research detailing these calculations for 2,6-Dibromo-4-hydroxybenzonitrile is not available in the public domain, the principles from related systems provide a strong framework for what to expect.

Synthesis and Investigation of Advanced Derivatives and Heterocyclic Analogs of 2,6 Dibromo 4 Hydroxybenzonitrile

Deuterated Derivatives for Isotopic Labeling Studies

Isotopic labeling is a powerful technique where one or more atoms in a molecule are replaced by their isotope. In the context of 2,6-dibromo-4-hydroxybenzonitrile, deuterium (B1214612) (²H or D), a stable isotope of hydrogen, is used to create deuterated analogs. These labeled compounds are chemically identical to their non-labeled counterparts but have a higher mass, a property that is leveraged in various scientific applications.

Applications in Metabolic Pathway Elucidation and Environmental Fate Studies

Deuterated derivatives of 2,6-dibromo-4-hydroxybenzonitrile, such as 3,5-dibromo-4-hydroxybenzonitrile-2,6-d2, are invaluable tools in metabolic and environmental research. Because the deuterium label does not alter the chemical behavior of the compound, it can be administered to biological systems or introduced into environmental matrices to trace its path. Researchers can follow the uptake, distribution, metabolism, and excretion of the compound by tracking the unique mass signature of the deuterated molecule and its metabolites using mass spectrometry. This allows for the unambiguous elucidation of metabolic pathways and provides critical data on bioaccumulation, degradation, and persistence in ecosystems.

Utilization as Stable Isotope Labeled Reference Standards in Analytical Chemistry

In analytical chemistry, particularly in quantitative analysis using mass spectrometry (such as LC-MS or GC-MS), stable isotope-labeled (SIL) compounds are the gold standard for internal standards. The use of a deuterated version of 2,6-dibromo-4-hydroxybenzonitrile as an internal standard significantly improves the accuracy and precision of analytical methods.

The SIL standard is added to a sample in a known quantity at the beginning of the analytical process. Since it has nearly identical physicochemical properties to the non-labeled analyte, it experiences the same variations during sample preparation, extraction, and analysis, including any loss of substance or fluctuations in instrument response (matrix effects). By measuring the ratio of the analyte to the known concentration of the SIL standard, these variations can be precisely corrected for, leading to highly reliable and reproducible quantification.

Table 1: Properties of Deuterated 2,6-Dibromo-4-hydroxybenzonitrile

| Property | Value |

| Compound Name | 3,5-Dibromo-4-hydroxybenzonitrile-2,6-d2 |

| Synonym | Bromoxynil-d2 |

| Molecular Formula | C₇HD₂Br₂NO |

| Molecular Weight | 278.93 g/mol |

| Isotopic Enrichment | ≥98 atom % D |

This interactive table summarizes key properties of the deuterated analog of 2,6-dibromo-4-hydroxybenzonitrile.

Esterification of the Hydroxyl Group for Chemical Modification

The phenolic hydroxyl group of 2,6-dibromo-4-hydroxybenzonitrile is a key site for chemical modification through esterification. This reaction converts the hydroxyl group (-OH) into an ester group (-O-C=O-R), which can alter the compound's physicochemical properties, such as its solubility and partitioning behavior.

A common method for synthesizing these esters involves the reaction of 2,6-dibromo-4-hydroxybenzonitrile with an acid halide (e.g., an acyl chloride) or an acid anhydride. For instance, a patented process describes preparing esters by reacting the parent phenol (B47542) with an acid halide in an aromatic hydrocarbon solvent. nih.gov The reaction is typically carried out at elevated temperatures, often at reflux, to drive the reaction to completion. nih.gov This process avoids the need for a separate solids separation step, making it efficient for producing various ester derivatives. nih.gov The choice of the "R" group on the acid halide allows for the introduction of a wide variety of functionalities, tailoring the derivative for specific applications.

Table 2: Esterification Process Summary

| Parameter | Description |

| Starting Material | 2,6-Dibromo-4-hydroxybenzonitrile (also referred to as 3,5-dibromo-4-hydroxybenzonitrile) |

| Reagent | Acid Halide (e.g., capryloyl chloride) |

| Solvent | Aromatic Hydrocarbon (e.g., Toluene (B28343), Xylene) |

| Reaction Condition | Reflux, typically at temperatures exceeding 100°C |

| Key Advantage | High yields and avoidance of intermediate product isolation |

This interactive table outlines a typical process for the esterification of 2,6-dibromo-4-hydroxybenzonitrile.

Structural Modifications at the Nitrile or Bromine Positions to Influence Chemical Reactivity and Selectivity

The nitrile and bromine substituents on the aromatic ring represent additional handles for structural modification, allowing for the synthesis of derivatives with altered electronic properties, reactivity, and potential biological activity.

The nitrile group (-C≡N) can undergo various chemical transformations. For example, it can be hydrolyzed under acidic or basic conditions to form a carboxylic acid or an amide, respectively. Alternatively, the nitrile group can be reduced to a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄). These transformations convert the planar, electron-withdrawing nitrile into fundamentally different functional groups, drastically altering the molecule's structure and chemical nature.

The two bromine atoms are excellent leaving groups for transition metal-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis and allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the bromine positions.

Suzuki-Miyaura Coupling : This reaction uses a palladium catalyst to couple the aryl bromide with an organoboron reagent (like a boronic acid), forming a new C-C bond. nih.govlibretexts.org This would allow for the introduction of various aryl or alkyl groups in place of the bromine atoms.

Buchwald-Hartwig Amination : This palladium-catalyzed reaction forms a C-N bond between the aryl bromide and an amine. wikipedia.orglibretexts.org It provides a direct route to aniline (B41778) derivatives from 2,6-dibromo-4-hydroxybenzonitrile.

These modifications can profoundly influence the molecule's shape, polarity, and ability to interact with biological targets, making them a key strategy in medicinal chemistry and materials science.

Synthesis and Exploration of Novel Heterocyclic Analogs with Related Core Structures

Replacing the benzene (B151609) ring of 2,6-dibromo-4-hydroxybenzonitrile with a heterocyclic ring system, such as pyridine (B92270), generates novel core structures with distinct electronic and physical properties.

Pyridine-Based Analogs (e.g., 2,6-Dibromo-5-hydroxypyridine-2-carbonitrile)

The synthesis of a pyridine-based analog like 2,6-dibromo-5-hydroxypyridine-2-carbonitrile requires a multi-step approach, starting with a suitable pyridine precursor. A plausible synthetic route can be designed based on established chemical transformations.

Synthesis of the Core Scaffold : A key starting material is 2,6-dibromopyridine. This can be synthesized from the more readily available 2,6-dichloropyridine (B45657) by reaction with hydrobromic acid or a bromide salt at elevated temperatures. google.comchemicalbook.com

Introduction of the Nitrile Group : The nitrile group can be introduced onto the pyridine ring via palladium-catalyzed cyanation. rsc.orgrsc.org This reaction would likely target one of the bromine positions, though selectivity can be an issue. Alternatively, starting with a pre-functionalized pyridine, such as 2,6-dibromopyridine-4-carboxylic acid, the acid could be converted to an amide and then dehydrated to the target nitrile.

Introduction of the Hydroxyl Group : Introducing a hydroxyl group onto a dihalopyridine ring can be challenging. One potential route is through nucleophilic aromatic substitution (SNAr), where a nucleophile like hydroxide (B78521) attacks an electron-deficient position on the pyridine ring. stackexchange.comyoutube.com The electron-withdrawing nature of the nitrogen and the other substituents facilitates this attack. stackexchange.comyoutube.com Another advanced method involves the photochemical rearrangement of a pyridine N-oxide precursor to install a hydroxyl group. acs.org

The synthesis of such heterocyclic analogs creates molecules with a different charge distribution and geometry compared to the parent benzonitrile (B105546), opening avenues for exploring new chemical space.

Pyrimidine-Based Analogs (e.g., 4,6-Dibromo-5-hydroxypyrimidine-2-carbonitrile)

One plausible synthetic approach involves the cyclocondensation of a suitable three-carbon precursor with a source of the C2-nitrile group, such as urea (B33335) or thiourea (B124793) derivatives, followed by bromination and hydroxylation. A potential pathway could start from a malonate derivative, which can undergo condensation with urea to form the pyrimidine (B1678525) ring. Subsequent bromination at the 4 and 6 positions can be achieved using a brominating agent like N-bromosuccinimide (NBS). The introduction of the hydroxyl group at the 5-position might be accomplished through various methods, including direct oxidation or a substitution reaction on a pre-functionalized precursor.

Reviews on the synthesis of pyrimidine-5-carbonitriles highlight various strategies, often involving multicomponent reactions. For instance, the condensation of an active methylene (B1212753) compound (like malononitrile), an aldehyde, and a urea or thiourea derivative is a common route to substituted pyrimidines. Adapting such a strategy would require a specialized aldehyde and subsequent modification to achieve the desired dibromo-hydroxy substitution pattern.

A related synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile (B13511922) has been reported, starting from 4,6-dichloro-2-(methylthio)pyrimidine. This multi-step process involves nucleophilic displacement, oxidation, cyanation, and chlorination. A similar strategy could potentially be adapted for the synthesis of the dibromo-hydroxy analog, where brominating agents would be used instead of chlorinating agents, and a step for the introduction of the hydroxyl group would be incorporated.

Table 1: Potential Synthetic Strategies for 4,6-Dibromo-5-hydroxypyrimidine-2-carbonitrile

| Starting Materials | Key Reaction Steps | Reagents and Conditions |

| Malononitrile, Urea/Thiourea, Dibromo-substituted aldehyde | Cyclocondensation | Base-catalyzed (e.g., sodium ethoxide), followed by oxidation/aromatization. |

| Substituted Pyrimidine | Halogenation and Hydroxylation | Brominating agent (e.g., NBS), followed by a nucleophilic substitution or oxidation to introduce the hydroxyl group. |

| 4,6-dihydroxy-2-mercaptopyrimidine-5-carbonitrile | Bromination and Desulfurization | Bromination with Br2/acetic acid, followed by reductive desulfurization (e.g., Raney Nickel). |

N-oxide Derivatives (e.g., 2,6-Dibromo-1-oxidopyridin-1-ium-4-carbonitrile)

The conversion of the benzonitrile core to a pyridine N-oxide introduces a polar N-oxide functional group, which can significantly impact the molecule's solubility, reactivity, and coordination ability. The synthesis of 2,6-dibromo-1-oxidopyridin-1-ium-4-carbonitrile, an N-oxide analog of a pyridine-based derivative, can be achieved through the direct oxidation of the corresponding pyridine precursor.

The general synthesis of heteroaromatic N-oxides is a well-established transformation in organic chemistry. thieme-connect.de A common method involves the oxidation of the parent heterocycle with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with hydrogen peroxide in the presence of a suitable catalyst. organic-chemistry.org For the synthesis of 2,6-dibromo-1-oxidopyridin-1-ium-4-carbonitrile, the precursor 2,6-dibromo-4-cyanopyridine (B1594755) would be required. This precursor could potentially be synthesized from 2,6-dibromo-4-methylpyridine (B1312767) through a Sandmeyer-type reaction on the corresponding amine.

The oxidation reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) or chloroform (B151607) at or below room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the N-oxide product can be isolated and purified using standard techniques such as crystallization or column chromatography.

Table 2: General Methods for the Synthesis of Heteroaromatic N-Oxides

| Oxidizing Agent | Catalyst (if applicable) | Solvent | General Applicability |

| m-Chloroperoxybenzoic acid (m-CPBA) | None | Dichloromethane, Chloroform | Widely used for a variety of nitrogen-containing heterocycles. thieme-connect.de |

| Hydrogen Peroxide (H₂O₂) | Acetic Acid, Maleic Anhydride | Water, Acetic Acid | A greener alternative, often used for large-scale preparations. |

| Urea-Hydrogen Peroxide (UHP) | None | Acetonitrile (B52724) | A stable and safe solid source of hydrogen peroxide. organic-chemistry.org |

| Sodium Percarbonate | Rhenium-based catalysts | Acetonitrile | Efficient for the oxidation of tertiary nitrogen compounds under mild conditions. organic-chemistry.org |

| Titanium Silicalite (TS-1)/H₂O₂ | TS-1 | Methanol (B129727) | A continuous flow process that is safe and efficient. organic-chemistry.org |

The resulting N-oxide derivative, 2,6-dibromo-1-oxidopyridin-1-ium-4-carbonitrile, would possess a unique combination of functional groups, making it an interesting candidate for further chemical transformations and for investigation in materials science and medicinal chemistry.

Ligand Design and Coordination Chemistry Applications of the Benzonitrile Scaffold

The 2,6-dibromo-4-hydroxybenzonitrile scaffold possesses multiple potential coordination sites, making it an attractive candidate for the design of novel ligands in coordination chemistry. The nitrile group (C≡N), the hydroxyl group (-OH), and the bromine atoms can all participate in coordination to metal centers.

The nitrile group is a well-known coordinating group, typically binding to metal ions through the nitrogen lone pair in a linear or bent fashion. The coordination of the nitrile can be influenced by the electronic properties of the benzonitrile ring. The presence of two electron-withdrawing bromine atoms in 2,6-dibromo-4-hydroxybenzonitrile would be expected to decrease the electron density on the nitrile nitrogen, potentially weakening its coordination to metal centers. However, studies on fluorinated benzonitriles have shown that even with electron-withdrawing groups, coordination to metals like nickel can occur. acs.org

The hydroxyl group can act as a coordinating group either in its protonated form or, more commonly, as a deprotonated alkoxide. The deprotonated hydroxyl group is a strong a-donor and can form stable complexes with a wide range of metal ions. The ortho-bromine atoms could sterically hinder the coordination of the hydroxyl group, but they can also participate in weaker halogen bonding interactions with the metal center or other ligands in the coordination sphere.

The combination of the nitrile and hydroxyl groups allows for the possibility of the benzonitrile scaffold acting as a bidentate ligand, coordinating to a metal center through both the nitrile nitrogen and the hydroxyl oxygen. This chelation would lead to the formation of a stable six-membered ring, enhancing the stability of the resulting metal complex.

Furthermore, the bromine atoms themselves can participate in coordination through halogen bonding, a non-covalent interaction that is gaining increasing recognition in crystal engineering and supramolecular chemistry. The ability of the benzonitrile scaffold to engage in multiple types of interactions makes it a versatile building block for the construction of coordination polymers and metal-organic frameworks (MOFs). The specific coordination mode would depend on the metal ion, the solvent system, and the reaction conditions. The investigation of the coordination chemistry of 2,6-dibromo-4-hydroxybenzonitrile and its derivatives could lead to the discovery of new materials with interesting magnetic, optical, or catalytic properties.

Table 3: Potential Coordination Modes of the 2,6-Dibromo-4-hydroxybenzonitrile Scaffold

| Coordinating Group(s) | Coordination Mode | Potential Metal Partners | Resulting Structure |

| Nitrile (-CN) | Monodentate | Transition metals (e.g., Cu(I), Ag(I), Ni(II), Pd(II)) | Simple coordination complexes |

| Hydroxyl (-OH) | Monodentate | Lanthanides, Transition metals | Metal-alkoxide complexes |

| Nitrile and Hydroxyl | Bidentate (N, O) | Various transition metals | Chelated metal complexes, potentially forming polymers |

| Bromine (-Br) | Halogen Bonding | Electron-rich metal centers or other ligands | Supramolecular assemblies, influencing crystal packing |

Advanced Analytical Methodologies for Detection and Quantification in Research Settings

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic techniques are fundamental in the analysis of 2,6-dibromo-4-hydroxybenzonitrile, enabling its separation from impurities and complex matrices, which is essential for accurate quantification and purity assessment.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of 2,6-dibromo-4-hydroxybenzonitrile. The method's strength lies in its ability to separate the target compound from structurally similar impurities and degradation products. While specific methods for 2,6-dibromo-4-hydroxybenzonitrile are not extensively detailed in publicly available literature, established methods for the closely related herbicide bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) provide a strong basis for its analysis.

Typically, a reversed-phase HPLC setup is employed, utilizing a C18 column. nih.govresearchgate.netresearchgate.net An isocratic or gradient elution with a mobile phase consisting of a mixture of an aqueous component (like a phosphate (B84403) buffer or water with an acid modifier) and an organic solvent (commonly acetonitrile (B52724) or methanol) is effective for separation. nih.govkeikaventures.comnih.gov Detection is most often accomplished using an ultraviolet (UV) detector, as the phenolic ring and nitrile group in 2,6-dibromo-4-hydroxybenzonitrile provide strong chromophores. nih.govresearchgate.netresearchgate.netkeikaventures.comepa.gov For instance, a study on the simultaneous determination of bromoxynil and MCPA used a UV-Visible detector set at 230 nm. nih.govresearchgate.net The purity of the compound can be determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

A simple HPLC assay for bromoxynil and other herbicides uses a Spherisorb S5 Phenyl column with a mobile phase of aqueous potassium dihydrogen orthophosphate and acetonitrile, with detection at 240 nm. nih.gov Such a method demonstrates the capability to resolve mixtures of similar compounds, a key aspect of purity analysis. nih.gov

Table 1: Illustrative HPLC Parameters for Analysis of Brominated Nitriles (based on Bromoxynil data)

| Parameter | Condition | Source |

| Column | Zorbax C18, 250 x 4.6 mm, 5 µm | nih.govresearchgate.net |

| Mobile Phase | Methanol (B129727):Water (90:10, v/v), isocratic | nih.govresearchgate.net |

| Flow Rate | 1.5 mL/min | nih.govresearchgate.net |

| Detection | UV at 230 nm | nih.govresearchgate.net |

| Injection Volume | 20 µL | nih.govresearchgate.net |

This table presents a typical set of parameters for the analysis of bromoxynil, which would be a starting point for developing a method for its isomer, 2,6-dibromo-4-hydroxybenzonitrile.

Gas Chromatography (GC) is another powerful technique for the analysis of 2,6-dibromo-4-hydroxybenzonitrile, particularly for its identification and quantification, sometimes after a derivatization step to increase volatility and thermal stability. settek.com For underivatized phenols, GC with a Flame Ionization Detector (GC-FID) can be used. settek.com However, for enhanced sensitivity, especially in complex environmental samples, an Electron Capture Detector (ECD) is often preferred due to its high sensitivity towards halogenated compounds like 2,6-dibromo-4-hydroxybenzonitrile. nih.govnih.gov

A study on the determination of bromoxynil octanoate (B1194180) in soil and corn utilized GC-ECD and confirmed the results with GC-mass spectrometry (GC-MS). nih.gov The method involved a one-step liquid-liquid extraction and partitioning, demonstrating good recoveries and low limits of quantitation. nih.gov Another approach for analyzing phenols in water involves derivatization to form bromophenols, followed by extraction and GC-ECD analysis. nih.gov This highlights that derivatization can be a key step in enhancing the detectability of phenolic compounds. nih.gov

For the analysis of brominated flame retardants, which include brominated phenols, GC-FID has been used after a derivatization step with acetic anhydride. mdpi.com This indicates that for quantitative analysis, converting the polar phenolic group to a less polar ether or ester can improve chromatographic performance. mdpi.com

Table 2: Example GC Conditions for the Analysis of Brominated Phenolic Compounds

| Parameter | Condition | Source |

| Column | FFAP wide-bore capillary column | nih.gov |

| Detector | Electron Capture Detector (ECD) | nih.govnih.gov |

| Derivatization | Bromination or Methylation | settek.comnih.gov |

| Application | Determination of phenols in environmental water | nih.gov |